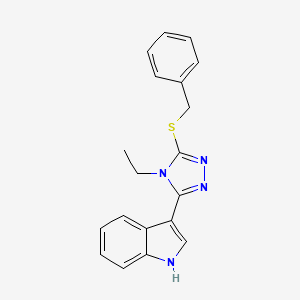

3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole” is a complex organic molecule. It is a derivative of the 1,2,4-triazole class of compounds, which are known for their wide range of biological activities . The benzylthio and indole groups in the molecule suggest potential pharmaceutical applications, as these functional groups are often found in bioactive compounds .

Wissenschaftliche Forschungsanwendungen

Anticancer Agent

The compound has shown promising results as an anticancer agent. A series of 1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized as sorafenib analogs. The in vitro cytotoxicity effects of these compounds were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .

Inhibition of Cell Proliferation

The biological results showed that most of the compounds significantly prevented the proliferation of tested cancer cells . This suggests that the compound could be used to inhibit cell proliferation in various types of cancer.

Induction of Apoptotic Cell Death

Flow cytometry analysis revealed that the prototype compounds significantly induced apoptotic cell death in HeLa cancer cells and blocked the cell cycle at the sub-G1 phase . This indicates that the compound could be used to induce apoptosis in cancer cells, which is a key strategy in cancer therapy.

Inhibition of Angiogenesis

Angiogenesis is an essential factor for cancer progression. Isatin-based scaffolds have been extensively used as anticancer agents in recent years. Although some biological properties of isatin-based scaffolds are determined, their effects on angiogenesis are rare . So, the antiangiogenic effects of isatin-1,2,4-triazole conjugates were investigated .

Cytotoxicity Against Cancer Cell Lines

(Z)-3-((5-(benzylthio)-4H-1,2,4-triazol-3-yl)imino)-5-haloindolin-2-one macromolecules were synthesized and characterized, and the buffered solutions were used for evaluation of their cytotoxicity (cell viability) by MTT assay in vitro against U87MG (human glioblastoma astrocytoma) and A2780 (human ovarian carcinoma) cancer cell lines .

Inhibition of Matrix Metalloproteinases

The effects of the compounds on supernatants activities and levels of matrix metalloproteinases (MMP-2 and MMP-9) were assayed using enzyme-linked immunosorbent assay (ELISA) and gelatin zymography . The compounds decreased the supernatants activity of MMP-2 and MMP-9 more than the others and all of the tested compounds considerably decreased the supernatant levels of MMP-9 .

Eigenschaften

IUPAC Name |

3-(5-benzylsulfanyl-4-ethyl-1,2,4-triazol-3-yl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4S/c1-2-23-18(16-12-20-17-11-7-6-10-15(16)17)21-22-19(23)24-13-14-8-4-3-5-9-14/h3-12,20H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQKIPNTKKNNND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2512140.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512146.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-benzamidoacetate](/img/structure/B2512148.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-[2-(4-methylpiperidin-1-yl)propyl]urea](/img/structure/B2512151.png)

![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2512152.png)

![(2E)-N-(4-ethylanilino)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole-2-carboximidoyl cyanide](/img/structure/B2512155.png)

![6-Ethyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2512162.png)